molecular formula C22H17N3O3 B3462684 N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide

N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide

Cat. No.: B3462684
M. Wt: 371.4 g/mol
InChI Key: FWXHCMGPHIPQDQ-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both hydroxyphenyl and phthalazinone moieties in its structure suggests that it might exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the phthalazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.

    Introduction of the hydroxyphenyl group: This step involves the coupling of the phthalazinone core with a hydroxyphenyl derivative, often through a nucleophilic substitution reaction.

    Acetylation: The final step is the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The phthalazinone core can be reduced to form phthalazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to quinone derivatives, while reduction of the phthalazinone core can yield phthalazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound might be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The hydroxyphenyl and phthalazinone moieties might contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: These compounds share the phthalazinone core and exhibit similar biological activities.

    Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups are known for their antioxidant and anti-inflammatory properties.

Uniqueness

N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide is unique due to the combination of hydroxyphenyl and phthalazinone moieties in its structure. This dual functionality might enhance its pharmacological profile and make it a promising candidate for further research and development.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-17-12-10-16(11-13-17)23-20(27)14-25-22(28)19-9-5-4-8-18(19)21(24-25)15-6-2-1-3-7-15/h1-13,26H,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXHCMGPHIPQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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